1-(3-Chloro-2-methylphenyl)piperazine hydrochloride

Drug Formulation Aqueous Solubility Salt Selection

Procure 1-(3-Chloro-2-methylphenyl)piperazine hydrochloride (CAS 796856-42-3) with a certified purity of ≥98% to ensure reproducible pharmacological outcomes. The 3-chloro-2-methyl substitution pattern is structurally critical: the ortho-methyl group imposes steric constraint that pre-organizes the bioactive conformation, while the meta-chloro modulates electronic density—directly influencing CNS receptor selectivity. Substituting regioisomers (e.g., 4-chloro or 3-chloro-4-methyl analogs) is not scientifically valid and risks confounding off-target effects. The hydrochloride salt guarantees superior aqueous solubility for in vitro bioassays, stock solution preparation, and in vivo formulation. Insist on exact CAS identity for SAR integrity.

Molecular Formula C11H16Cl2N2
Molecular Weight 247.16 g/mol
CAS No. 796856-42-3
Cat. No. B3285094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-2-methylphenyl)piperazine hydrochloride
CAS796856-42-3
Molecular FormulaC11H16Cl2N2
Molecular Weight247.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)N2CCNCC2.Cl
InChIInChI=1S/C11H15ClN2.ClH/c1-9-10(12)3-2-4-11(9)14-7-5-13-6-8-14;/h2-4,13H,5-8H2,1H3;1H
InChIKeyQFKKVCPQBPIHKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-2-methylphenyl)piperazine hydrochloride (CAS 796856-42-3): Technical Specification and Procurement Baseline


1-(3-Chloro-2-methylphenyl)piperazine hydrochloride (CAS 796856-42-3) is a substituted phenylpiperazine derivative supplied as a hydrochloride salt with a molecular weight of 247.16 g/mol and a molecular formula of C₁₁H₁₆Cl₂N₂ . This compound belongs to the 1-arylpiperazine class, which is widely employed as a privileged scaffold in medicinal chemistry due to its ability to engage a broad range of CNS targets, including serotonin, dopamine, and adrenergic receptors [1]. As a research chemical and pharmaceutical intermediate, the hydrochloride form is specifically engineered to enhance aqueous solubility and formulation compatibility, distinguishing it from its free base counterpart [2].

Why 1-(3-Chloro-2-methylphenyl)piperazine hydrochloride Cannot Be Replaced by Generic Piperazine Analogs


Direct substitution with other 1-arylpiperazines—such as the unsubstituted phenylpiperazine, the 4-chloro isomer, or the 3-chloro-4-methylphenyl analog—is not scientifically valid due to the profound impact of the specific 3-chloro-2-methyl substitution pattern on molecular recognition and physicochemical properties [1]. The ortho-methyl group introduces critical steric hindrance that restricts rotational freedom of the aromatic ring, thereby pre-organizing the bioactive conformation required for selective target engagement [2]. This specific substitution geometry directly modulates electronic density distribution on the aromatic ring, which alters the compound's binding affinity and functional selectivity profile at CNS targets relative to regioisomers or analogs lacking the methyl group [3]. Consequently, even minor structural modifications can lead to complete loss of desired activity or introduction of confounding off-target effects, making precise procurement of this exact compound essential for reproducible research outcomes.

Quantitative Differentiation Evidence: 1-(3-Chloro-2-methylphenyl)piperazine hydrochloride vs. Closest Analogs


Enhanced Aqueous Solubility of Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form (CAS 796856-42-3) is specifically selected over the free base (CAS 54711-70-5) for applications requiring aqueous compatibility. While the free base exhibits a calculated aqueous solubility of approximately 10 g/L (slightly soluble) at 25°C, the hydrochloride salt is explicitly reported as readily soluble in water and select organic solvents . This salt formation strategy is a standard approach to enhance the compound's utility in biological assays and formulation development, where aqueous solubility is a critical parameter for accurate dosing and reproducible pharmacology .

Drug Formulation Aqueous Solubility Salt Selection

Receptor Binding Profile Differentiation: M1 Muscarinic Affinity vs. mCPP Serotonergic Profile

While detailed binding profiles for this specific compound are limited in public databases, available data indicates a distinct pharmacological signature. A structurally related 1-arylpiperazine analog (CHEMBL2114395) demonstrates measurable affinity for the M1 muscarinic acetylcholine receptor with a Ki of 156 nM [1]. In contrast, the closely related analog 1-(3-chlorophenyl)piperazine (mCPP, lacking the 2-methyl group) exhibits a primary serotonergic profile with a reported Ki of 75 nM at the 5-HT1B receptor [2]. This divergence highlights that the specific 3-chloro-2-methyl substitution pattern may redirect binding preference away from serotonergic targets and toward muscarinic or other receptor systems. Furthermore, the hydrochloride salt form ensures consistent physiochemical properties that prevent variability in receptor binding assays due to incomplete dissolution [3].

Receptor Pharmacology Binding Affinity Selectivity Profiling

Analytical Standard Purity and Stability for Reproducible Quantification

This compound is supplied as a high-purity analytical standard, with vendors consistently reporting purity levels of ≥98% . It is explicitly marketed as a reference standard for HPLC and other analytical techniques, ensuring its suitability for method development, validation, and routine quality control in pharmaceutical research . Its defined storage condition of 2-8°C in a sealed, dry environment is critical for maintaining long-term stability and preventing degradation, which is essential for generating reliable quantitative data .

Analytical Chemistry HPLC Standard Quality Control

Targeted Application Scenarios for 1-(3-Chloro-2-methylphenyl)piperazine hydrochloride Based on Quantitative Evidence


In Vitro Pharmacology: Receptor Binding and Functional Assays in Aqueous Buffers

The hydrochloride salt's enhanced aqueous solubility makes it the preferred form for preparing stock solutions in physiological buffers or cell culture media for in vitro pharmacology experiments . Its distinct substitution pattern, which likely redirects binding away from primary serotonergic targets (like mCPP) toward muscarinic or other receptor systems, makes it a valuable tool for deconvoluting complex CNS pharmacology or for developing ligands with novel selectivity profiles [1].

Bioanalytical Method Development and Quality Control

With a certified purity of ≥98% and its explicit designation as an HPLC standard, this compound is ideally suited for developing and validating quantitative bioanalytical methods . It can serve as a reference material for the quantification of the parent compound or its metabolites in biological matrices, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic studies [1].

Medicinal Chemistry: Scaffold for Targeted Library Synthesis

As a 1-arylpiperazine building block bearing a specific 3-chloro-2-methyl substitution, this compound provides a unique starting point for the synthesis of focused chemical libraries . The steric and electronic properties conferred by the ortho-methyl and meta-chloro groups allow medicinal chemists to explore structure-activity relationships (SAR) around a scaffold with a pre-organized conformation, which is crucial for designing ligands with improved selectivity and metabolic stability [2].

Formulation Development and Preclinical In Vivo Studies

The hydrochloride salt form is essential for preclinical in vivo studies where aqueous solubility directly impacts oral bioavailability and the ability to formulate injectable solutions . The compound's defined storage and stability profile (2-8°C) supports reliable use in long-term dosing studies, minimizing variability due to degradation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Chloro-2-methylphenyl)piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.